molecular formula C51H98O6 B12398426 Glyceryl-D5 trihexadecanoate

Glyceryl-D5 trihexadecanoate

Cat. No.: B12398426
M. Wt: 812.3 g/mol
InChI Key: PVNIQBQSYATKKL-JVEITNHCSA-N
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Description

Propane-1,2,3-triyl tripalmitate-d5 is a deuterium-labeled version of Propane-1,2,3-triyl tripalmitate, an endogenous metabolite. The compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,2,3-triyl tripalmitate-d5 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into Propane-1,2,3-triyl tripalmitate. The deuteration process involves replacing hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions under controlled conditions .

Industrial Production Methods

The industrial production of Propane-1,2,3-triyl tripalmitate-d5 typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle stable isotopes and ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Propane-1,2,3-triyl tripalmitate-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

Propane-1,2,3-triyl tripalmitate-d5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Propane-1,2,3-triyl tripalmitate-d5 involves its incorporation into metabolic pathways as a labeled compound. The deuterium atoms allow for precise tracking and quantitation of the compound in various biological and chemical processes. This helps in understanding the molecular targets and pathways involved in its metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane-1,2,3-triyl tripalmitate-d5 is unique due to its deuterium labeling, which provides distinct advantages in terms of stability and precision in scientific research. The deuterium atoms enhance the compound’s ability to serve as a tracer, making it highly valuable in studies involving metabolic pathways and drug development .

Properties

Molecular Formula

C51H98O6

Molecular Weight

812.3 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-di(hexadecanoyloxy)propyl] hexadecanoate

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i46D2,47D2,48D

InChI Key

PVNIQBQSYATKKL-JVEITNHCSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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